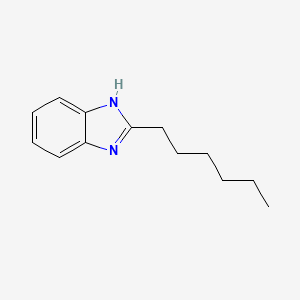

2-Hexyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5851-48-9 |

|---|---|

Molecular Formula |

C13H18N2 |

Molecular Weight |

202.3 g/mol |

IUPAC Name |

2-hexyl-1H-benzimidazole |

InChI |

InChI=1S/C13H18N2/c1-2-3-4-5-10-13-14-11-8-6-7-9-12(11)15-13/h6-9H,2-5,10H2,1H3,(H,14,15) |

InChI Key |

FINXTJFVUXNTOQ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=NC2=CC=CC=C2N1 |

Canonical SMILES |

CCCCCCC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hexyl 1h Benzimidazole and Analogous 2 Substituted Benzimidazoles

Classical and Catalytic Approaches to 2-Substituted Benzimidazole (B57391) Ring Formation

Traditional methods for constructing the benzimidazole ring have been refined over the years, with catalytic systems playing a pivotal role in improving efficiency and reaction conditions.

Cyclocondensation Reactions of o-Phenylenediamines with Aldehydes or Carboxylic Acids

The most prevalent method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. pcbiochemres.comijrar.org For the synthesis of 2-hexyl-1H-benzimidazole, this would typically involve the reaction of o-phenylenediamine with heptanal (B48729) or heptanoic acid.

The reaction with aldehydes often requires an oxidizing agent to facilitate the final aromatization step. scielo.br Various reagents have been employed for this purpose, including iodine/potassium iodide, nitrobenzene, and even atmospheric air. scielo.br The condensation with carboxylic acids, on the other hand, typically necessitates the use of strong acids like polyphosphoric acid (PPA) or hydrochloric acid and often requires high temperatures. scielo.brscispace.com

The choice of reactants and conditions can significantly impact the yield and purity of the final product. For instance, the reaction of o-phenylenediamine with various aldehydes can be catalyzed by lanthanum chloride, leading to good yields under mild conditions. nih.gov Similarly, the use of bisulfite adducts of aldehydes has been shown to be an effective strategy. scielo.br

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, 3,4,5-trimethoxybenzaldehyde | Lanthanum chloride (10 mol%) | Acetonitrile (B52724), Room Temperature | 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole | Good | nih.gov |

| o-phenylenediamine, various aldehydes | Aldehyde bisulfite adducts | Neat, Microwave heating | 2-substituted benzimidazoles | Good | scielo.br |

| o-phenylenediamine, aromatic/aliphatic aldehydes | Zinc acetate (B1210297) | Room Temperature, Solvent-free | 2-substituted benzimidazoles | Excellent | chemmethod.com |

Reductive Cyclization Strategies

An alternative to the direct condensation of o-phenylenediamines is the reductive cyclization of o-nitroanilines with aldehydes. This one-pot method offers a versatile route to a wide array of 2-substituted benzimidazoles. thieme-connect.comorganic-chemistry.org The process involves the in-situ reduction of the nitro group to an amine, which then condenses with the aldehyde and cyclizes to form the benzimidazole ring.

A commonly used reducing agent for this transformation is sodium dithionite (B78146) (Na2S2O4). thieme-connect.comorganic-chemistry.orgacs.org This method is compatible with a broad range of functional groups on both the o-nitroaniline and the aldehyde, which is a significant advantage over some traditional methods that may require harsh conditions. thieme-connect.comorganic-chemistry.org For example, this strategy has been successfully applied to the synthesis of N-alkyl and N-aryl benzimidazoles. thieme-connect.com The addition of water has been shown to accelerate the reaction, allowing for better control of the reaction's heat release. acs.org

Other reducing systems, such as zinc powder with sodium bisulfite in water, have also been employed for the reductive cyclocondensation of 2-nitroanilines with aldehydes, providing good to excellent yields in relatively short reaction times. pcbiochemres.compcbiochemres.com

| Starting Materials | Reducing Agent/System | Solvent/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| o-nitroanilines, aldehydes | Sodium dithionite (Na2S2O4) | Ethanol (B145695), Heat | High functional group tolerance | thieme-connect.comorganic-chemistry.org |

| o-nitroanilines, aldehydes | Sodium dithionite (Na2S2O4) with water | DMSO or DMA, 80-90 °C | Accelerated reaction, controlled heat release | acs.org |

| 2-nitroanilines, aromatic aldehydes | Zn powder, NaHSO3 | Water, 100 °C | Good to excellent yields, short reaction times | pcbiochemres.compcbiochemres.com |

Sustainable and Green Chemistry Paradigms in Benzimidazole Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally friendly synthetic methods for benzimidazoles. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing reusable catalysts. chemmethod.com

Solvent-Free and Aqueous Medium Reactions

A significant advancement in green synthesis is the move towards solvent-free reactions or the use of water as a benign solvent. ijrar.orgchemmethod.comtandfonline.com Solvent-free synthesis of benzimidazole derivatives has been achieved by simply grinding o-phenylenediamine with an organic acid or aldehyde and then heating the mixture. umich.edu This method offers high atom economy and reduced waste. umich.edu

Aqueous media provide an attractive alternative to volatile organic solvents. Several catalytic systems have been developed that function efficiently in water. For instance, L-proline, an organocatalyst, has been used to catalyze the synthesis of benzimidazoles from o-phenylenediamines and aldehydes in water at reflux. ijrar.org Surfactants like sodium lauryl ether sulfate (B86663) (SLES) can also facilitate the reaction in water at ambient temperature by forming micelles that solubilize the organic reactants. samipubco.com

Application of Heterogeneous and Lewis Acid Catalysis (e.g., Metal-Organic Frameworks, Boric Acid, Zeolites, Metal Salts)

The use of heterogeneous catalysts is a cornerstone of green chemistry as they can be easily separated from the reaction mixture and reused, reducing waste and cost. doi.org A variety of solid catalysts have been explored for benzimidazole synthesis.

Lewis Acids: Boric acid has been demonstrated as an efficient, water-soluble catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes in aqueous media. researchgate.netsemanticscholar.org Other Lewis acids like ZrCl4, SnCl4·5H2O, and TiCl4 have also shown high catalytic activity. researchgate.net

Zeolites: These microporous aluminosilicates have been employed as catalysts in the microwave-assisted synthesis of 2-aryl-1H-benzimidazoles from 1,2-diaminobenzene and arylcarboxylic acids. scispace.com

Metal Salts and Oxides: Various metal salts and oxides have been utilized as heterogeneous catalysts. For example, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been reported as a sustainable catalyst for the one-pot synthesis of 2-substituted benzimidazoles under greener conditions. rsc.orgrsc.org Niobium pentoxide (ortho-Nb2O5) has also been found to be an effective and recyclable heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles in an aqueous medium. bohrium.com Supported gold nanoparticles (AuNPs), for instance on TiO2, have also shown catalytic efficacy. researchgate.net

| Catalyst | Reactants | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Boric Acid | o-phenylenediamine, aldehydes | Aqueous media | Mild conditions, good yields | researchgate.netsemanticscholar.org |

| Zeolite | 1,2-diaminobenzene, arylcarboxylic acids | Microwave irradiation | Efficient catalyst | scispace.com |

| MgO@DFNS | o-phenylenediamine, aldehydes | Ambient temperature | Sustainable, excellent yields | rsc.orgrsc.org |

| ortho-Nb2O5 | Primary alcohols | Aqueous medium | Recyclable, free of toxic metals | bohrium.com |

| Au/TiO2 | o-phenylenediamine, aldehydes | Chloroform/methanol, Ambient temperature | High efficiency for aryl and alkyl substituted products | researchgate.net |

Microwave-Assisted and Photocatalytic Synthetic Protocols

Alternative energy sources like microwaves and visible light are being increasingly used to drive chemical reactions, often leading to shorter reaction times, higher yields, and milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of benzimidazoles from o-phenylenediamines and either carboxylic acids or aldehyde bisulfite adducts. scielo.brasianpubs.org This technique can significantly reduce reaction times compared to conventional heating methods. scielo.brresearchgate.net For example, the reaction of o-phenylenediamine with various carboxylic acids under microwave irradiation in the presence of an acid catalyst can be completed in minutes. asianpubs.org

Photocatalytic Synthesis: Photocatalysis offers a green and sustainable approach to benzimidazole synthesis, utilizing visible light as an energy source. Rose Bengal, an organic dye, has been used as a photocatalyst for the condensation of o-phenylenediamines with a variety of aldehydes, including less reactive heterocyclic aldehydes, to produce benzimidazoles in good to excellent yields. acs.orgacs.orgnih.gov More recently, carbazole-based organic photocatalysts have been developed for this purpose, operating under visible light without the need for external oxidants or metal catalysts. rsc.org Additionally, nanocomposites like WO3-ZnS and Fe3O4@V/TiO2 have been employed as heterogeneous photocatalysts. tandfonline.comresearchgate.net

Regioselective Synthesis of Substituted Benzimidazole Isomers

The synthesis of structurally defined benzimidazole isomers is a significant challenge in synthetic organic chemistry, primarily due to the potential for forming constitutional isomers. When an unsymmetrically substituted o-phenylenediamine is used as a starting material, the condensation reaction can lead to a mixture of 5- and 6-substituted benzimidazole products. Similarly, the N-functionalization of a pre-existing benzimidazole ring can result in substitution at either the N-1 or N-3 position, yielding two different regioisomers. Consequently, the development of regioselective synthetic methodologies is crucial for accessing specific benzimidazole isomers for various applications.

A predominant strategy for creating 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde. nih.govmdpi.com This approach is fundamental and widely utilized. For instance, the reaction of o-phenylenediamine with various aldehydes in the presence of a catalyst like lanthanum chloride in acetonitrile at room temperature can efficiently produce 2-substituted benzimidazoles. nih.gov Similarly, supported gold nanoparticles (Au/TiO2) have been shown to effectively catalyze the selective reaction between o-phenylenediamine and aldehydes under ambient conditions. mdpi.com

However, achieving regioselectivity with these methods becomes complex when using substituted o-phenylenediamines. To address this, alternative strategies have been developed that offer greater control over the isomeric outcome.

One effective method for the regioselective preparation of substituted benzimidazoles is a one-pot reduction, formylation, and condensation sequence starting from 2-nitro-arylamines. thieme-connect.com This approach has been successfully employed to create a series of 11 substituted benzimidazole and 4 azabenzimidazole analogues with high regioselectivity, enabling the rapid development of structure-activity relationships for specific biological targets. thieme-connect.com

Another powerful strategy involves cascade reactions catalyzed by transition metals like palladium. nih.gov These methods can construct complex N-arylbenzimidazoles with complete regioselectivity. The process involves a cascade of intermolecular amination and amidation reactions using a single palladium catalyst based on a specific phosphine (B1218219) ligand (tBuBrettPhos). nih.gov This approach allows for the selective coupling of bifunctional aryl electrophiles with two different nitrogen nucleophiles, providing a predictable route to a single regioisomer. nih.govacs.org For example, using 4-substituted-2-chloroaryl triflates results in the exclusive formation of 5-substituted N-arylbenzimidazoles. nih.gov By strategically choosing the leaving groups on the aromatic electrophile (e.g., triflate vs. mesylate), it is possible to selectively synthesize either the 5-substituted or 6-substituted benzimidazole isomer from a common 2-chlorophenol (B165306) precursor. nih.gov

The regioselectivity of N-alkylation on the benzimidazole ring is also a critical consideration. The direct alkylation of benzimidazoles often yields a mixture of N-1 and N-3 isomers due to the similar electronic properties of the two nitrogen atoms. nih.gov However, methods have been developed to control this outcome. For instance, N-alkylation of this compound can be achieved by reacting it with ethyl chloroacetate (B1199739) in acetone (B3395972) with potassium carbonate, which typically leads to substitution at the N-1 position. rsc.org

More advanced, catalyst-free methods for N-alkylation have also been reported. A highly α-regioselective N-nucleophilic allylic substitution of Morita–Baylis–Hillman (MBH) alcohols and acetates with benzimidazole can be achieved in refluxing toluene, yielding the corresponding N-substituted imidazole (B134444) derivatives. beilstein-journals.org

The following tables summarize various regioselective synthetic approaches for substituted benzimidazoles.

Table 1: Catalytic Systems for the Synthesis of 2-Substituted Benzimidazoles

| Reactants | Catalyst/Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, Aldehyde | Lanthanum chloride (10 mol%) | Acetonitrile | Room Temperature | Good to excellent yields of 2-substituted benzimidazoles | nih.gov |

| o-phenylenediamine, Aldehyde | Au/TiO2 | CHCl3:MeOH (3:1) | Ambient Temperature | High yields of 2-aryl and 2-alkyl substituted benzimidazoles | mdpi.com |

| o-phenylenediamines, Aldehyde bisulfite adducts | None (few drops of DMF) | Neat | Microwave irradiation (180 W) | Good yields, short reaction times | scielo.br |

| o-phenylenediamines, Aldehyde | Rose Bengal (2 mol%) | Acetonitrile | Visible light (LED) | Good to excellent yields of functionalized benzimidazoles | acs.org |

Table 2: Regioselective Synthesis of N-Substituted Benzimidazole Isomers

| Starting Material | Reagents | Catalyst/Conditions | Product Regioisomer | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Substituted-2-chloroaryl triflate, Arylamine, Amide | Pd(dba)2, tBuBrettPhos, Cs2CO3 | tBuOH, 110 °C | 5-Substituted N-arylbenzimidazole | Complete regioselectivity | nih.gov |

| 4-Substituted-2-chloroaryl mesylate, Arylamine, Amide | Pd(dba)2, tBuBrettPhos, Cs2CO3 | tBuOH, 110 °C | 6-Substituted N-arylbenzimidazole | Complete regioselectivity | nih.gov |

| 2-Nitro-arylamines | (1) Reduction (2) Formylation (3) Condensation | One-pot reaction | Specific substituted benzimidazole or azabenzimidazole | Efficient and regioselective preparation | thieme-connect.com |

| This compound, Ethyl chloroacetate | K2CO3 | Acetone, reflux | Ethyl-(this compound-1-yl) acetate | N-1 substitution | rsc.org |

| Benzimidazole, Cyclic MBH alcohols/acetates | None | Toluene, reflux | N-allyl-substituted benzimidazole | Highly α-regioselective N-substitution | beilstein-journals.org |

Comprehensive Spectroscopic and Structural Characterization Techniques for 2 Hexyl 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Hexyl-1H-benzimidazole in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the molecule's proton and carbon framework can be assembled.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For 2-alkyl-1H-benzimidazoles, the aromatic protons of the benzimidazole (B57391) ring typically appear as multiplets in the downfield region, while the protons of the alkyl chain resonate in the upfield region. In a study of this compound, the aromatic protons were observed as a multiplet between δ 7.08 and 7.63 ppm, and the protons of the hexyl group appeared at δ 0.89-3.97 ppm. rsc.org The N-H proton of the imidazole (B134444) ring often appears as a broad singlet at a downfield chemical shift, for instance, around 12-13 ppm in DMSO-d6. rsc.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are observed for the benzimidazole ring carbons and the hexyl chain carbons. In CDCl₃, the benzimidazole carbons resonate at approximately δ 157.3, 138.0, 137.9, 121.8, and 115.0 ppm, while the hexyl chain carbons appear at δ 31.2, 29.2, 29.1, 28.8, 25.0, 22.8, and 14.1 ppm. rsc.org The chemical shifts can be influenced by the solvent and the presence of tautomers. researchgate.net

2D NMR (HSQC and HMBC): Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning proton and carbon signals. nanalysis.comcolumbia.edu

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edu For example, the CH₂ group of the hexyl chain adjacent to the benzimidazole ring will show a cross-peak between its proton signal and its corresponding carbon signal.

HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edulibretexts.org This is instrumental in connecting different fragments of the molecule. For instance, the protons of the methylene (B1212753) group attached to the C2 position of the benzimidazole ring will show correlations to the C2, C4, and C7a carbons of the benzimidazole core, confirming the position of the hexyl substituent.

The combination of these NMR techniques provides a robust method for the complete structural elucidation of this compound and its derivatives in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzimidazole Aromatic-H | 7.08 - 7.63 (m) | 115.0, 121.8, 137.9, 138.0 |

| C2 (Benzimidazole) | - | 157.3 |

| N-H | ~12-13 (br s) | - |

| Hexyl-CH₂ (α to ring) | 3.97 (t) | 29.2 |

| Hexyl-CH₂ | 1.26 - 1.80 (m) | 25.0, 28.8, 29.1, 31.2 |

| Hexyl-CH₃ | 0.89 (t) | 14.1, 22.8 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. rsc.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₃H₁₈N₂ (190.29 g/mol ). ontosight.ai High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. acs.orgrsc.org

The fragmentation pattern in electron impact mass spectrometry (EI-MS) provides valuable structural information. Common fragmentation pathways for alkyl-substituted benzimidazoles include:

Loss of alkyl fragments: Cleavage of the C-C bonds within the hexyl chain is expected, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Cleavage of the bond between the hexyl group and the benzimidazole ring: This would result in a prominent peak corresponding to the benzimidazole cation.

Fragmentation of the benzimidazole ring: This can lead to characteristic ions that help to confirm the core structure. mdpi.com

The analysis of these fragmentation patterns, in conjunction with other spectroscopic data, allows for the confident identification and structural confirmation of this compound and its derivatives. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding. rsc.orgmdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from the hexyl group are observed below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. acs.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. acs.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring appear in the 1500-1670 cm⁻¹ region. acs.org

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring are found in the fingerprint region, providing further structural confirmation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-H stretching vibrations of the hexyl group and the ring breathing modes of the benzimidazole core are typically strong in the Raman spectrum. americanpharmaceuticalreview.comresearchgate.net Differences in the IR and Raman spectra can arise due to the different selection rules governing the two techniques. americanpharmaceuticalreview.com

The combination of IR and Raman spectroscopy offers a comprehensive analysis of the vibrational modes of this compound, confirming the presence of key functional groups and providing insights into the molecular structure. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3200 - 3400 (broad) | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=N / C=C Stretch (ring) | 1500 - 1670 | IR, Raman |

Note: Frequencies are approximate and can be influenced by the physical state (solid or solution) and intermolecular interactions. Data compiled from multiple sources. rsc.orgacs.orgmdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

For derivatives of this compound, single-crystal X-ray analysis reveals key structural features. For instance, in the crystal structure of a related derivative, 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one, the benzimidazole moiety was found to be nearly planar. iucr.orguzh.ch The hexyl chain typically adopts an extended conformation to minimize steric hindrance.

The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In N-H containing benzimidazoles, intermolecular N-H···N hydrogen bonds are a common feature, linking the molecules into chains or more complex networks. iucr.org The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Table 3: Illustrative Crystallographic Data for a Benzimidazole Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 11.124(2) |

| b (Å) | 7.688(2) |

| c (Å) | 19.986(2) |

| β (°) | 98.99(1) |

| V (ų) | 1688.3(5) |

Note: This data is for a related benzimidazole derivative, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, and serves as an example of the type of information obtained from X-ray crystallography. mdpi.com

Mechanistic Insights into the Biological Activity of 2 Substituted Benzimidazole Derivatives

Modulation of Microtubule Dynamics and Polymerization

A primary mechanism of action for many benzimidazole (B57391) compounds is the disruption of microtubule functions, which are crucial for various cellular processes. nih.govnih.gov Microtubules are dynamic polymers of α- and β-tubulin dimers, and their proper function is essential for cell division, intracellular transport, and maintenance of cell structure. nih.govbohrium.com

Specific Interactions with β-Tubulin Subunits

Benzimidazoles exert their effects by selectively binding to the β-tubulin subunit of the tubulin dimer. nih.govnih.gov This binding action inhibits the polymerization of tubulin into microtubules. nih.gov While the precise binding site has been a subject of extensive research, studies point to a pocket on the β-tubulin molecule. nih.govresearchgate.net Key amino acid residues have been identified as critical for this interaction. For instance, in parasitic helminths and fungi, mutations at positions like Phe167, Glu198, and Phe200 in β-tubulin can confer resistance to benzimidazole-based drugs, highlighting their importance in the binding process. nih.govapsnet.org Specifically, Glu198 is considered essential for binding, forming hydrogen bonds with the benzimidazole ligand. researchgate.netfrontiersin.org The substitution of phenylalanine at position 200 with a bulkier tyrosine residue (F200Y) is a common resistance mechanism in nematodes, as it is thought to sterically hinder the drug from entering its binding pocket. nih.govresearchgate.net

The interaction between benzimidazoles and β-tubulin is often characterized by high affinity and selectivity for the parasitic or fungal protein over the mammalian counterpart, which is a cornerstone of their therapeutic use. nih.govnih.gov This selectivity is attributed to subtle differences in the amino acid sequences of the tubulin proteins across species. nih.gov

Consequential Disruption of Cellular Processes

By binding to β-tubulin and inhibiting microtubule polymerization, 2-substituted benzimidazoles trigger a cascade of disruptive cellular events. veteriankey.com The failure to form functional microtubules leads to the arrest of the cell cycle, typically in mitosis, as the mitotic spindle cannot be assembled correctly. nih.gov This antimitotic effect is a primary reason for their efficacy as antifungal and antiparasitic agents, as it halts the proliferation of pathogenic organisms. nih.govnih.gov

Beyond cell division, the disruption of microtubule dynamics impairs other vital cellular functions. These include the intracellular transport of nutrients and organelles, secretion of proteins, and maintenance of cell shape and motility. veteriankey.com In parasites, the inhibition of glucose uptake is a significant consequence, effectively starving the organism. veteriankey.com Furthermore, a reduction in the activity of enzymes like acetylcholinesterase has been observed following microtubule disruption by benzimidazoles. veteriankey.com

Enzyme Inhibition Pathways

In addition to their effects on microtubules, 2-substituted benzimidazoles, including derivatives like 2-Hexyl-1H-benzimidazole, are known to inhibit a variety of enzymes through distinct pathways, contributing to their broad spectrum of biological activity. rsc.orgresearchgate.net

Interference with Parasitic Metabolic Enzymes (e.g., Fumarate (B1241708) Reductase, Acetylcholinesterase)

The anthelmintic activity of benzimidazoles was initially thought to be primarily due to the inhibition of key metabolic enzymes in parasites. nih.gov While the principal mechanism is now understood to be microtubule disruption, the inhibition of enzymes like fumarate reductase remains a contributing factor to their bioactivity. nih.govveteriankey.com Fumarate reductase is a crucial enzyme in the anaerobic energy metabolism of many helminth parasites. veteriankey.com By inhibiting this enzyme, benzimidazoles disrupt the parasite's carbohydrate catabolism and energy production, leading to metabolic stress. veteriankey.com

Additionally, benzimidazoles have been associated with the inhibition of acetylcholinesterase secretion in nematodes, which can interfere with neuromuscular control in the parasite. veteriankey.comcabidigitallibrary.org

Inhibition of Bacterial Fatty Acid Synthesis Enzymes (e.g., Enoyl Reductase/FabI)

The bacterial fatty acid synthesis (FASII) pathway, which is distinct from the mammalian FASI system, is a well-validated target for novel antibacterial agents. nih.govmdpi.com The enzyme enoyl-acyl carrier protein (ACP) reductase (FabI) catalyzes the rate-limiting step in this pathway and is a key target for inhibitors. nih.govosti.gov

A series of 2-substituted benzimidazoles has been identified as potent inhibitors of the FabI enzyme, particularly in bacteria like Staphylococcus aureus (including MRSA) and Francisella tularensis. nih.govacs.org These inhibitors bind to the active site of FabI, preventing it from catalyzing the reduction of enoyl-ACP to acyl-ACP, a critical step in fatty acid elongation. nih.gov Structure-activity relationship studies have demonstrated that the substitutions on the benzimidazole core are crucial for potent nanomolar inhibitory activities. nih.govosti.gov The efficacy of these compounds as on-target inhibitors has been confirmed in studies where overexpression of the FabI enzyme in bacteria leads to increased resistance to the benzimidazole inhibitors. nih.gov The lipophilicity of the C2 substituent, such as a hexyl group, can influence the antibacterial activity, particularly against Gram-positive bacteria. acs.org

Table 2: Antibacterial Activity of N-Alkylated 2-Phenyl-1H-benzimidazole Derivatives This table, adapted from related studies, illustrates the effect of alkyl chain length on activity against Gram-positive bacteria. It serves as a model for how the hexyl group in this compound contributes to antibacterial action. acs.org

| Compound (N-alkyl substituent) | MIC against S. faecalis (μg/mL) | MIC against S. aureus (μg/mL) |

|---|---|---|

| Methyl | 512 | 256 |

| Ethyl | 512 | 256 |

| Propyl | 512 | 256 |

| Butyl | >1024 | 512 |

| Pentyl | 256 | 128 |

| Hexyl | 128 | 64 |

| Heptyl | 128 | 64 |

Mechanisms of Inhibition against Human Dipeptidyl Peptidase III (hDPP III)

Human Dipeptidyl Peptidase III (hDPP III) is a zinc-dependent exopeptidase involved in various physiological processes, including pain modulation and oxidative stress response. science.gov Benzimidazole derivatives have been explored as potential inhibitors of this enzyme. science.govnih.gov The general mechanism of inhibition by small molecules often involves interaction with the enzyme's active site, which contains a catalytic zinc ion and specific amino acid residues that recognize the peptide substrate.

While a broad range of benzimidazole derivatives have been studied, specific mechanistic data and inhibition constants for this compound against hDPP III are not extensively detailed in publicly available literature. However, studies on related compounds provide insight into the potential mechanism. Research on amidino-substituted benzimidazoles, for instance, has shown that these compounds are potent inhibitors of hDPP III. nih.gov Molecular docking studies indicate that the inhibitory activity is driven by multiple interactions between the compound and amino acid residues within the peptide-binding subsite. acs.org For the broader class of benzimidazole inhibitors, the substituent's nature at various positions on the core structure is critical for determining the inhibitory potency.

Other Defined Enzymatic Targets and Their Inhibition Mechanisms

Beyond hDPP III, the benzimidazole scaffold has been shown to target other key enzymes implicated in disease. One such target is Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of purines and certain amino acids. acs.orgacs.org Inhibition of DHFR can disrupt cellular replication, making it a key target for anticancer and antimicrobial agents. acs.org

Research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has provided insights into the role of alkyl chains in modulating biological activity. acs.org A study investigating a series of these compounds with varying alkyl chain lengths at the N-1 position demonstrated that lipophilicity, conferred by the alkyl group, is a key factor for penetrating cellular membranes to reach the target enzyme. acs.orgacs.org

Although this research focused on N-1 alkylation, the principles are relevant for understanding the C-2 hexyl substitution. The hexyl group in this compound would significantly increase the molecule's lipophilicity compared to smaller substituents. This property is crucial for its ability to traverse lipid membranes and interact with hydrophobic pockets within an enzyme's active or allosteric sites. In molecular docking studies of related compounds against DHFR, the benzimidazole core and its substituents were found to interact with crucial amino acids in the enzyme's binding site. acs.org

The following table summarizes the activity of a related series of N-alkylated benzimidazoles against a cancer cell line, illustrating the influence of alkyl chain length on biological activity.

| Compound ID | N-Alkyl Group | Phenyl Group at C-2 | Antiproliferative Activity (IC50, µM) vs. MDA-MB-231 Cell Line |

| 1d | Butyl | Unsubstituted | 31.43 |

| 1e | Pentyl | Unsubstituted | 21.93 |

| 1f | Hexyl | Unsubstituted | 25.12 |

| 1g | Heptyl | Unsubstituted | 33.10 |

This data is for N-alkylated-2-phenyl-1H-benzimidazole analogues to illustrate the structure-activity relationship of alkyl chains. Data sourced from a study on related compounds. acs.org

Interaction with Nucleic Acid Processing Enzymes

The structural resemblance of the benzimidazole ring to purine (B94841) nucleobases makes it an ideal candidate for interacting with nucleic acids. researchgate.net This interaction can occur through various modes, including minor groove binding and intercalation, which can interfere with the function of enzymes that process DNA and RNA. This ability to interact with DNA is fundamental to the mechanism of action for many benzimidazole-based compounds that target DNA-dependent enzymes.

Inhibition of DNA Topoisomerase I Activity

DNA topoisomerase I is a vital enzyme that resolves topological stress in DNA by creating transient single-strand breaks. It is a validated target for anticancer drugs, which often act as "poisons" by stabilizing the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to lethal double-strand breaks during DNA replication.

Several benzimidazole derivatives are known to function as DNA topoisomerase I inhibitors. researchgate.net The mechanism often involves the compound binding to the minor groove of the DNA duplex. This binding event can allosterically hinder the breakage-reunion reaction of the enzyme. Studies on related benzimidazole compounds have shown that substituents, including alkyl chains, can enhance this DNA binding. For instance, research on certain benzimidazole-piperazine derivatives demonstrated that longer alkyl chains increased the binding affinity for the DNA minor groove.

Coordination Chemistry and Metal Complexation Research of 2 Hexyl 1h Benzimidazole Analogues

Investigation of Coordination Modes and Ligand Properties with Transition Metal Ions

Benzimidazole (B57391) and its analogues typically coordinate to metal ions through the sp2-hybridized nitrogen atom of the imidazole (B134444) ring. mdpi.com While simple benzimidazoles act as monodentate ligands, the introduction of additional donor groups at the 2-position, as seen in many analogues, allows them to function as multidentate chelating agents, forming more stable metal complexes. mdpi.com The nature of these additional donor atoms dictates the chelation behavior and the properties of the coordination compounds.

The versatility of benzimidazole analogues in coordination chemistry is demonstrated by their ability to incorporate various donor atoms, leading to bidentate or tridentate ligands with specific preferences for metal ions.

N-Donors: A common strategy to create a bidentate N,N-donor ligand is to introduce a nitrogen-containing heterocycle, such as pyridine, at the 2-position of the benzimidazole. For example, 2-(2-pyridyl)benzimidazole (B74506) (Hpbz) acts as a bidentate ligand, coordinating with metal ions like Platinum(II) and Ruthenium(II) through the nitrogen atoms of both the pyridyl and imidazole rings. escholarship.org Ligands like 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine (BBP) are tridentate and can coordinate to a single metal center or bridge multiple metal ions. mdpi.com The alkylation of the benzimidazole N-H bond in these ligands, for instance with pentyl or hexyl groups, can further modify their coordination properties. researchgate.net

O-Donors: The incorporation of a phenolic group at the 2-position creates a bidentate N,O-donor system. Ligands such as 2-(1H-benzimidazol-2-yl)-phenol and its derivatives readily coordinate with metal ions like Cu(II), Zn(II), and Ni(II). royalsocietypublishing.orgnih.gov Coordination typically occurs through the imine nitrogen and the deprotonated phenolic oxygen. These N,O-bidentate chelating units are found in various multi-target-directed ligands designed for potential therapeutic applications. mdpi.com

S-Donors: The introduction of a sulfur atom provides another mode of chelation. An analogue, 2-hexylsulfanyl-1H-benzimidazole, demonstrates the potential for N,S-coordination. In one reported complex, this ligand coordinates to Palladium(II) through the imine nitrogen atom (N3), showcasing its role as a monodentate ligand in that specific context, though chelation involving the sulfur atom is a possibility in other systems. researchgate.net

| Ligand Type | Example Analogue | Donor Atoms | Chelation Mode |

| N,N-Donor | 2-(2-pyridyl)benzimidazole | Imidazole-N, Pyridine-N | Bidentate escholarship.org |

| N,O-Donor | 2-(1H-benzimidazol-2-yl)-phenol | Imidazole-N, Phenolic-O | Bidentate royalsocietypublishing.orgnih.gov |

| N,S-Donor | 2-Hexylsulfanyl-1H-benzimidazole | Imidazole-N, Thioether-S | Potential Bidentate researchgate.net |

The coordination of benzimidazole analogues with transition metals gives rise to complexes with diverse and well-defined geometries. These structures are influenced by the metal ion's coordination number, oxidation state, and the steric and electronic properties of the ligands.

Octahedral Geometry: This is a common coordination geometry for benzimidazole complexes, particularly with metal ions like Ni(II) and Fe(III). rsc.org For instance, a complex formed with Ni(II), imidazole, and a benzimidazole ligand was found to have an octahedral geometry, with two water molecules completing the coordination sphere. rsc.org Similarly, Co(III) and Ni(II) complexes with a tridentate Schiff base ligand derived from 2-(aminomethyl) benzimidazole also adopt an octahedral geometry. biointerfaceresearch.com

Square-Planar Geometry: This geometry is frequently observed for d8 metal ions like Cu(II) and Pt(II). Copper(II) complexes with 2-(phenylsubstituted) benzimidazole ligands have been reported to exhibit a square planar geometry. mdpi.com Platinum(II) and Copper(II) complexes with a tridentate benzimidazole-derived Schiff base ligand also assume a square planar arrangement. biointerfaceresearch.com

Tetrahedral Geometry: Ni(II) can also form tetrahedral complexes with benzimidazole ligands. In a study of complexes with 2-(phenylsubstituted) benzimidazole, electronic spectra and magnetic moment values confirmed a tetrahedral geometry around the Ni(II) ion. mdpi.com

The final geometry is a result of a complex interplay between the preferred coordination of the metal ion and the constraints imposed by the ligand's structure. acs.org

| Metal Ion | Ligand Type | Geometry | Example |

| Fe(III) | Mixed Imidazole/Benzimidazole | Octahedral | [FeBZIM] complex with one coordinated water molecule. rsc.org |

| Ni(II) | Mixed Imidazole/Benzimidazole | Octahedral | [NiBZI M] complex with two coordinated water molecules. rsc.org |

| Cu(II) | 2-(Phenylsubstituted) Benzimidazole | Square-Planar | Complex with ligand BZb showed transitions confirming square planar geometry. mdpi.com |

| Pt(II) | Tridentate Benzimidazole Schiff Base | Square-Planar | Complex formed with 2-{(E)-[(1H-benzimidazol-2-ylmethyl)imino]methyl}-4-bromophenol. biointerfaceresearch.com |

| Ni(II) | 2-(Phenylsubstituted) Benzimidazole | Tetrahedral | Complex with ligand BZa had magnetic moment values indicative of tetrahedral geometry. mdpi.com |

Impact of Substituents on Metal-Ligand Interactions and Complex Stability

The introduction of electron-donating groups, such as the alkyl -CH3 group or the 2-hexyl group, can increase the electron density on the coordinating nitrogen atom, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups, like the nitro (-NO2) group, decrease the electron density, which can weaken the coordinate bond. mdpi.com

A systematic study on bis-benzimidazole Zn(II) and Cd(II) complexes with different halide and acetate (B1210297) substituents revealed a direct correlation between the substituent's electronegativity and the complex's electronic properties. researchgate.net It was found that an increase in the electronegativity of the substituent leads to an increase in the HOMO-LUMO energy gap of the molecule. This, in turn, reduces the polarizability of the complex. researchgate.net

Furthermore, the stability of the benzimidazole derivatives themselves is affected by substituents. Theoretical studies have shown that nitro groups tend to decrease the thermal stability of the parent compound, while methyl groups can increase it. mdpi.com This intrinsic stability of the ligand framework can have a cascading effect on the stability of the final metal complex. The position of the substituent is also crucial; for example, substitutions at position 7 of the benzimidazole ring were found to result in higher aromaticity compared to substitutions at other positions. aip.org In catalytic applications, benzaldehydes with electron-donating groups (e.g., methoxy, hydroxy) were observed to result in lower product yields in condensation reactions compared to those with electron-deficient groups, highlighting the electronic influence of substituents on reactivity. doi.org

Catalytic and Material Science Applications of Coordination Compounds

The coordination compounds of 2-hexyl-1H-benzimidazole analogues are not merely of structural interest; they possess functional properties that make them valuable in catalysis and materials science.

In catalysis, benzimidazole Schiff base metal complexes have demonstrated significant activity in a variety of organic transformations. researchgate.netresearchgate.net These complexes are effective catalysts for oxidation reactions, including the oxidation of ethylbenzene, styrene, and alcohols. researchgate.netresearchgate.net They have also been successfully employed in condensation reactions, such as the Knoevenagel and Henry reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis. rsc.org Furthermore, certain benzimidazole-metal complexes catalyze cross-coupling reactions like the Suzuki-Miyaura reaction, a powerful method for synthesizing biaryls. researchgate.net The catalytic activity is often enhanced by the coordination to a metal center, which can facilitate electron transfer processes and activate substrates. rsc.org

In the realm of material science, benzimidazole-metal complexes are explored for their optical properties. Metal-organic complexes are considered promising alternatives to purely organic materials for applications in non-linear optics. They often possess high polarizability, stemming from the organic ligand, and greater thermal stability due to the presence of the metal ion. researchgate.net Research on bis-benzimidazole Zn(II) and Cd(II) complexes has shown that the polarizability and hyperpolarizability values can be tuned by the choice of substituents, indicating their potential for creating materials with tailored second-harmonic generation (SHG) capabilities. researchgate.net

| Application Area | Reaction / Property | Type of Benzimidazole Complex |

| Catalysis | Oxidation (of ethylbenzene, styrene) | Complexes of 2-(α-Hydroxymethyl) benzimidazole. researchgate.net |

| Catalysis | Knoevenagel Condensation | Tetranuclear [CoZn3] and [CoCd3] complexes with appended benzimidazole rings. rsc.org |

| Catalysis | Henry Reaction | Tetranuclear [CoZn3] and [CoCd3] complexes with appended benzimidazole rings. rsc.org |

| Catalysis | Suzuki-Miyaura Reaction | Complexes with 1-substituted trimethylsilyl (B98337) benzimidazoles. researchgate.net |

| Material Science | Non-Linear Optics (NLO) | Bis-benzimidazole Zn(II) and Cd(II) complexes with tunable hyperpolarizability. researchgate.net |

Future Research Directions and Translational Opportunities for 2 Hexyl 1h Benzimidazole

Innovative Methodologies for Synthesis and Functionalization

The classical synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. researchgate.netorganic-chemistry.org For 2-Hexyl-1H-benzimidazole, this would typically involve reacting o-phenylenediamine with heptanoic acid or heptanal (B48729). While effective, these methods often require harsh conditions. Future research should focus on developing more efficient, sustainable, and versatile synthetic protocols.

Innovative approaches for the synthesis of 2-alkyl-substituted benzimidazoles have emerged, utilizing various catalysts and reaction conditions that could be optimized for this compound. researchgate.netnih.gov These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the use of heterogeneous catalysts that simplify product purification. scielo.br Green chemistry approaches, using water as a solvent or employing photocatalysts, offer environmentally benign alternatives. acs.orgmdpi.com

Beyond the initial synthesis, the functionalization of the this compound core is critical for exploring structure-activity relationships (SAR). Research into selective C-H activation or late-stage functionalization of the benzimidazole (B57391) nucleus could provide access to a diverse library of analogues without requiring de novo synthesis for each new compound. rsc.org Alkylation or acylation at the N-1 position is a common strategy to modulate the compound's properties and biological activity, a path that has proven fruitful for other benzimidazole derivatives. tandfonline.comnih.govacs.org

Table 1: Comparison of Modern Synthetic Methods for 2-Substituted Benzimidazoles

| Method | Catalyst / Reagent | Key Advantages | Potential for this compound | Reference(s) |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Neat conditions, sometimes with DMF | Short reaction times, high yields, easy purification | High efficiency for reacting o-phenylenediamine with heptanal-bisulfite adduct. | scielo.br |

| Photocatalytic Condensation | Rose Bengal | Mild conditions, general applicability for aliphatic aldehydes | Green and efficient synthesis using heptanal under visible light. | acs.org |

| Supported Nanoparticle Catalysis | Au/TiO₂ | Ambient conditions, high selectivity | Clean and selective synthesis with potential for catalyst recycling. | researchgate.net |

| Hypervalent Iodine Oxidation | I₂/KI/K₂CO₃/H₂O or PhI(OAc)₂ | Mild conditions, short reaction times, high yields | One-pot synthesis from o-phenylenediamine and heptanal. | organic-chemistry.orgnih.gov |

| Green Synthesis | Water as solvent, various catalysts | Environmentally friendly, often uses renewable resources | Sustainable production route aligning with green chemistry principles. | mdpi.com |

Synergistic Integration of Experimental and Computational Approaches

To accelerate the discovery process and gain deeper insights into the molecular interactions of this compound, a synergistic approach combining experimental techniques and computational modeling is essential. tcmsp-e.comnih.gov This integration allows for the rational design of experiments and the interpretation of complex biological data.

Computational studies, such as Density Functional Theory (DFT), can predict the electronic properties, molecular geometry, and reactivity of this compound. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations can then be used to model the interaction of the compound with various biological targets, predicting binding affinities and identifying key interacting residues. tcmsp-e.comqu.edu.qa This in silico screening can prioritize potential biological targets for experimental validation, saving time and resources.

These computational predictions must be validated through rigorous experimental work. Techniques like X-ray crystallography can provide definitive structural information on how the compound binds to a target protein. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study tautomerism and dynamic processes in solution, while various biophysical assays can quantify binding affinities. nih.govbeilstein-journals.org This iterative cycle of prediction and validation is a powerful strategy for optimizing lead compounds. acs.org

Table 2: A Workflow for Integrated Experimental-Computational Research

| Step | Computational Method | Experimental Technique | Objective | Reference(s) |

|---|---|---|---|---|

| 1. Initial Characterization | Density Functional Theory (DFT) | NMR, IR, Mass Spectrometry | Determine electronic structure and confirm chemical identity. | nih.govjazindia.com |

| 2. Target Identification | Reverse Docking, Pharmacophore Modeling | High-Throughput Biological Screening | Identify potential protein targets from large databases. | nih.gov |

| 3. Binding Mode Analysis | Molecular Docking, MD Simulations | X-ray Crystallography, Cryo-EM | Elucidate the precise binding orientation and key interactions. | tcmsp-e.comresearchgate.net |

| 4. Affinity Measurement | Free Energy Calculations (e.g., MM/PBSA) | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Quantify the binding strength between the compound and its target. | acs.org |

| 5. Lead Optimization | In Silico SAR, QSAR Modeling | Chemical Synthesis, In Vitro Activity Assays | Rationally design and synthesize new derivatives with improved potency. | tcmsp-e.com |

Discovery and Elucidation of Novel Biological Action Mechanisms

The benzimidazole core is associated with a vast spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. researchgate.netrsc.orgresearchgate.net This versatility stems from its ability to mimic natural purine (B94841) structures and interact with a wide range of enzymes and receptors. nih.gov However, the specific biological profile of this compound is not well-documented.

A crucial future direction is the systematic screening of this compound against diverse biological targets to uncover novel therapeutic applications. The lipophilic hexyl chain may facilitate membrane transport or allow access to hydrophobic binding pockets that are inaccessible to more polar benzimidazole derivatives. This could lead to unique or enhanced activity against certain targets.

Potential areas of investigation include:

Anticancer Activity: Many benzimidazole derivatives function as kinase inhibitors or DNA intercalating agents. tandfonline.comnih.gov Screening this compound against a panel of cancer cell lines and key oncogenic kinases (e.g., EGFR, VEGFR, SphK1) could reveal new antineoplastic potential. nih.govresearchgate.net

Antimicrobial Activity: The benzimidazole scaffold is present in several anthelmintic and antifungal drugs. rjptonline.org The compound should be tested against a range of pathogenic bacteria and fungi, where its lipophilicity might enhance its ability to disrupt microbial cell membranes. nih.govresearchgate.net

Enzyme Inhibition: Benzimidazoles are known to inhibit various enzymes. Exploring the effect of this compound on enzymes like cyclooxygenase (COX) for anti-inflammatory activity or dihydrofolate reductase (DHFR) for antimicrobial effects is a promising avenue. acs.orgresearchgate.net

Once a biological activity is confirmed, elucidating the mechanism of action is paramount. This involves identifying the direct molecular target and understanding how the compound modulates its function, using the integrated computational and experimental approaches described previously.

Table 3: Potential Biological Targets for this compound

| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|

| Kinases | EGFR, VEGFR-2, PDGFR, SphK1 | Oncology | nih.govresearchgate.net |

| DNA/Associated Enzymes | Topoisomerase I/II | Oncology, Infectious Disease | tandfonline.comnih.gov |

| Microbial Enzymes | Dihydrofolate Reductase (DHFR) | Infectious Disease | nih.govacs.org |

| Inflammatory Enzymes | Cyclooxygenase (COX) | Inflammation | researchgate.net |

| Viral Proteins | RNA-dependent RNA polymerase (RdRp) | Virology | tcmsp-e.com |

Rational Design of Multi-Targeted Therapeutic Candidates

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govnih.gov A multi-target drug, a single molecule designed to interact with several targets simultaneously, can offer superior efficacy and a lower risk of drug resistance compared to combination therapies. tandfonline.comnih.gov The benzimidazole scaffold is considered an ideal platform for the rational design of such multi-target ligands. nih.govingentaconnect.com

Future research should leverage this compound as a foundational structure for creating novel multi-targeted agents. The design strategy involves combining the benzimidazole core with other known pharmacophores into a single hybrid molecule. nih.gov The 2-hexyl group can serve as a crucial anchor, potentially providing a baseline affinity for one target, while modifications at other positions of the benzimidazole ring (N-1 or the benzene (B151609) moiety) can be used to engage a second or third target.

For example, building on the discovery of benzimidazole derivatives that co-inhibit multiple receptor tyrosine kinases like EGFR and VEGFR-2, researchers could design analogues of this compound bearing functionalities known to interact with these kinase domains. nih.govtandfonline.com The rational design process would be guided by computational modeling to ensure that the designed molecule can adopt suitable conformations to bind effectively to each intended target. unifi.it This approach transforms a simple building block into a sophisticated therapeutic candidate tailored for complex diseases. bindingdb.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hexyl-1H-benzimidazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives. For example, reacting o-phenylenediamine with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol forms 1H-benzo[d]imidazole-2-thiol, which can be further alkylated with hexyl halides . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent selection (methanol or ethanol for hydrazine reactions), and temperature control (reflux at 60–80°C). Monitoring reaction progress via TLC and recrystallization improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C-H of the hexyl chain at ~2850–2950 cm⁻¹) .

- ¹H/¹³C NMR : Confirms structure through aromatic proton signals (δ 6.8–7.5 ppm) and aliphatic hexyl protons (δ 0.8–1.6 ppm). Carbon shifts for the benzimidazole ring appear at ~150 ppm (N=C-N) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated m/z) .

Q. How does the hexyl substituent influence the physicochemical properties of benzimidazole derivatives?

- Methodological Answer : The hexyl chain enhances lipophilicity, improving membrane permeability in biological assays (logP increases by ~2–3 units). This can be quantified via HPLC-based logP measurements. Additionally, the alkyl chain may stabilize π-π stacking in crystal structures, affecting solubility and melting points (>300°C for some derivatives) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound analogs?

- Methodological Answer :

- Docking Validation : Re-run molecular docking using multiple software (AutoDock, Schrödinger) to assess binding pose consistency .

- Experimental Replication : Repeat bioassays under controlled conditions (e.g., ATP concentration in kinase assays) to rule out variability .

- Meta-Analysis : Compare results with published SAR studies to identify outliers (e.g., conflicting IC₅₀ values due to assay pH differences) .

Q. How can X-ray crystallography with SHELXL refine the structural analysis of this compound complexes?

- Methodological Answer : SHELXL is used for high-resolution refinement by:

- Twinned Data Handling : Apply HKLF5 format for twinned crystals (common in hydrophobic derivatives) .

- Hydrogen Bond Analysis : Use Olex2 or PLATON to map interactions (e.g., N-H⋯O/N distances) stabilizing the hexyl chain conformation .

- Disorder Modeling : Refine split positions for flexible hexyl groups with occupancy constraints .

Q. What are the methodological considerations for studying the metabolic stability of this compound derivatives in vitro?

- Methodological Answer :

- Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to track parent compound depletion (t₁/₂ calculation) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition .

- Metabolite ID : Employ high-resolution MSⁿ to detect hydroxylated or N-dealkylated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.